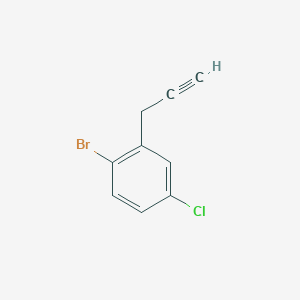

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene

Overview

Description

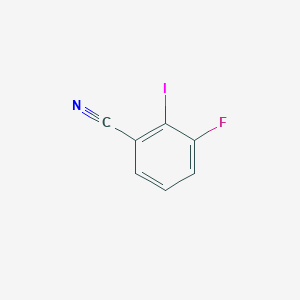

“1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene” is a compound that consists of bromine and chlorine as substituents on a benzene ring . It is a type of mixed aryl halide .

Synthesis Analysis

This compound can be synthesized by various routes. For instance, 1-Bromo-4-chlorobenzene can be synthesized from a derivative of (4-bromophenyl)silane using N-bromosuccinimide . Another method involves using 4-chlorophenol with triphenylphosphine dibromide or phenylphosphorus tetrachloride .Molecular Structure Analysis

The molecular formula of 1-Bromo-4-chlorobenzene is BrC6H4Cl . The prop-2-yn-1-yl group attached to the benzene ring adds to the complexity of the molecule.Chemical Reactions Analysis

Reactions at the benzylic position can occur in this compound. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

The molar mass of 1-Bromo-4-chlorobenzene is 191.45 g/mol . The melting point ranges from -13 °C to 63–67 °C, and the boiling point ranges from 195–205 °C .Scientific Research Applications

Synthesis of Novel Compounds

This compound has served as a precursor in the synthesis of a range of novel chemical entities. For instance, it has been involved in the creation of non-peptide small molecular antagonist benzamide derivatives, which exhibit potential as CCR5 antagonists. These derivatives were synthesized through complex chemical reactions involving elimination, reduction, and bromization steps, demonstrating the compound's versatility as a building block in medicinal chemistry (Bi, 2015). Similarly, other studies have focused on synthesizing and characterizing various N-allyl-4-piperidyl benzamide derivatives using similar methodologies, further highlighting its utility in the development of potential therapeutic agents (Cheng De-ju, 2014).

Biological Evaluation and Activity

Beyond its role in synthesis, derivatives of 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene have been evaluated for various biological activities. Notably, a method for the synthesis of (prop-2-ynyloxy) benzene derivatives, which includes this compound, was developed and these derivatives were tested for antibacterial, antiurease, and NO scavenging activities. One specific derivative was found to be particularly effective against the urease enzyme, showcasing the potential of these compounds in bioactive applications (Batool et al., 2014).

Structural Characterization and Analysis

The structural characterization of compounds related to 1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene has also been a significant area of research. Studies have detailed the crystal structures of various derivatives, providing insights into their molecular configurations and potential intermolecular interactions. Such analyses are crucial for understanding the physicochemical properties of these compounds and their interactions within biological systems (Jasinski et al., 2009).

Modular Construction for Dendritic Carbosilanes

Further, the compound has been utilized in the modular construction of dendritic carbosilanes, serving as a key precursor for sequential convergent and divergent propagative steps. This application underscores the compound's value in materials science and nanotechnology, where it facilitates the creation of complex molecular architectures with potential applications in catalysis, drug delivery, and more (Casado & Stobart, 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-bromo-4-chloro-2-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrCl/c1-2-3-7-6-8(11)4-5-9(7)10/h1,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOLXTZBOSGNQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C(C=CC(=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-(prop-2-yn-1-yl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1462231.png)

![2-Methyl-6H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidin-9(7H)-one](/img/structure/B1462240.png)

![1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1462247.png)

![N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B1462248.png)